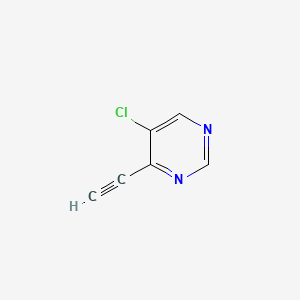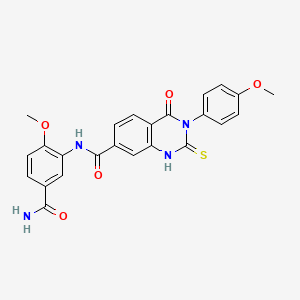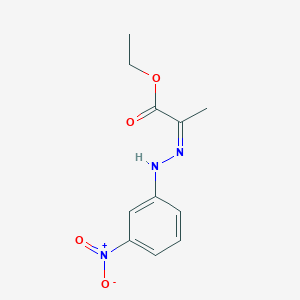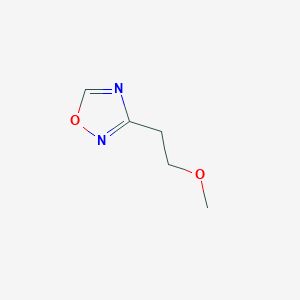![molecular formula C10H14N2 B14095488 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)
2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine is a deuterated analog of nicotine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D4H10N2, and it has a molecular weight of 166.26 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered metabolic pathways and reduced reactivity compared to their non-deuterated counterparts.
Métodos De Preparación
The synthesis of 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine involves the deuteration of nicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . This process can be carried out under mild conditions, typically at room temperature and atmospheric pressure. Industrial production methods may involve the use of deuterated solvents and reagents to achieve high isotopic purity and yield .
Análisis De Reacciones Químicas
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine undergoes similar chemical reactions as its non-deuterated counterpart, nicotine. These reactions include:
Oxidation: The compound can be oxidized to form various oxidation products, such as cotinine and nicotine N-oxide.
Reduction: Reduction reactions can convert the compound into dihydronicotine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Biology: The compound is used in studies of nicotine metabolism and its effects on biological systems. Deuterated compounds can provide insights into the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine is similar to that of nicotine. It acts on nicotinic acetylcholine receptors (nAChRs) in the nervous system, leading to the release of neurotransmitters such as dopamine and norepinephrine . The deuterium atoms in the compound may alter its metabolic stability and reactivity, potentially leading to differences in its pharmacological effects compared to non-deuterated nicotine .
Comparación Con Compuestos Similares
Similar compounds to 2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine include:
Nicotine: The non-deuterated form of the compound, widely studied for its effects on the nervous system.
2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)pyridine: Another deuterated pyridine derivative with similar applications in research.
1-Chloro-2,3,4,6-tetradeuterio-5-iodobenzene: A deuterated benzene derivative used in various chemical studies.
The uniqueness of this compound lies in its specific deuteration pattern and its structural similarity to nicotine, making it a valuable tool in studies of nicotine’s biological and chemical properties.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m1/s1/i2D,4D,6D,8D |
Clave InChI |
SNICXCGAKADSCV-WPVOKJNASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@H]2CCCN2C)[2H] |
SMILES canónico |
CN1CCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095410.png)

![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)
![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)



![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095482.png)

![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
